2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
BenchChem offers high-quality 2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKRXBDTWQCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a cyano group, a cyclopropyl group, and a tetrahydro-2H-pyran ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15N3O
- Molecular Weight : 219.27 g/mol
- CAS Number : 2098081-05-9
The compound's structure facilitates interactions with various biological targets, enhancing its potential therapeutic applications.
The biological activity of 2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, while the cyclopropyl and tetrahydro-2H-pyran rings contribute to the compound's binding affinity and selectivity.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways.
Antimicrobial Properties
Research indicates that 2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide exhibits significant antimicrobial activity against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cells (MCF-7) showed that treatment with 2-cyano-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide resulted in:
- Increased caspase activity
- Upregulation of pro-apoptotic proteins
Pharmacological Characterization
Pharmacological studies have characterized the compound's effects on various biological systems. Notably, it has been shown to modulate cellular signaling pathways associated with inflammation and cancer progression.
Table 2: Pharmacological Effects
| Effect | Observed Outcome |
|---|---|
| Anti-inflammatory | Reduction in cytokine levels |
| Cytotoxicity | Induction of cell death in cancer cells |
| Metabolic modulation | Alteration in glucose metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
